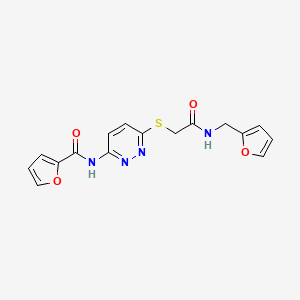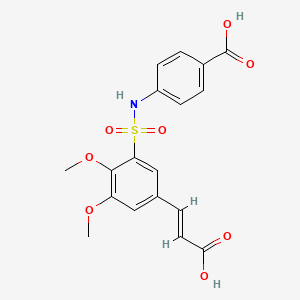
(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid, also known as CVT-10216, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Directed Lithiation of Unprotected Benzoic Acids
Directed lithiation techniques are fundamental in synthetic chemistry for introducing functional groups into benzoic acids at specific positions. This approach enables the synthesis of complex molecules for further applications in drug development and materials science. For example, the study by Bennetau et al. (1995) discusses methods for the ortho-lithiation of benzoic acids, which could potentially apply to the synthesis of complex molecules like "(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid" for research and development purposes (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Lanthanide-based Coordination Polymers
The design and synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids offer insights into the development of materials with unique photophysical properties. Sivakumar et al. (2011) explored the syntheses and crystal structures of such polymers, providing a foundation for understanding how derivatives of benzoic acids, including complex structures like "(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid," could be utilized in materials science for their light-harvesting and luminescence properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Antimicrobial Activities of Sulfonamides
Sulfonamides have significant biological activity and are used in various medicinal chemistry applications. Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating over 90% yields under specific conditions. Their research highlights the potential antimicrobial applications of sulfonamide derivatives, pointing towards the relevance of studying compounds like "(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid" for antimicrobial properties (Dineshkumar & Thirunarayanan, 2019).
Molecular and Crystal Structures for MALDI-TOF-MS Matrices
Understanding the molecular and crystal structures of compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid) is crucial for their application as matrices in MALDI-TOF-MS. These studies offer insights into how complex benzoic acid derivatives could be designed for specific analytical applications, including mass spectrometry, to enhance the detection and analysis of biological molecules (Qian & Huang, 2005).
Meta-C–H Functionalizations of Benzoic Acid Derivatives
Selective C–H bond functionalization is a powerful tool in organic synthesis, enabling the modification of aromatic compounds in a step-economical manner. Research by Li et al. (2016) on meta-C–H olefination of benzoic acid derivatives highlights the synthetic versatility of these compounds. This technique could potentially be applied to the functionalization of complex benzoic acid derivatives, including "(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid," for the development of new materials or drug molecules (Li, Cai, Ji, Yang, & Li, 2016).
Propiedades
IUPAC Name |
4-[[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8S/c1-26-14-9-11(3-8-16(20)21)10-15(17(14)27-2)28(24,25)19-13-6-4-12(5-7-13)18(22)23/h3-10,19H,1-2H3,(H,20,21)(H,22,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPZDZJNRLTLB-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

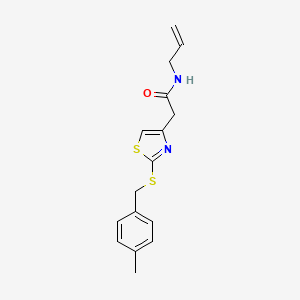
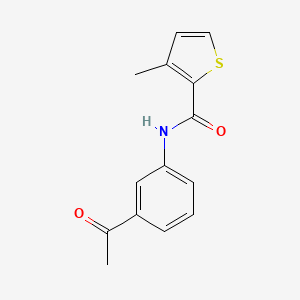
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2810680.png)

![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)
![N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2810686.png)
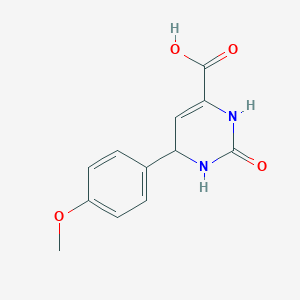
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
